molecular formula C7H12N4O B4299709 N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide

N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B4299709
M. Wt: 168.20 g/mol
InChI Key: VSOGHFVYNCWZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which contributes to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide typically involves the reaction of 4H-1,2,4-triazole-3-yl acetonitrile with propylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the presence of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity compared to other triazole derivatives .

Properties

IUPAC Name

N-propyl-2-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-2-3-8-7(12)4-6-9-5-10-11-6/h5H,2-4H2,1H3,(H,8,12)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOGHFVYNCWZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide
Reactant of Route 6
N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide

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